1,4-Oxazepine, 7-ethoxyhexahydro-4-methyl-5-phenyl-
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Overview
Description
1,4-Oxazepine, 7-ethoxyhexahydro-4-methyl-5-phenyl- is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which offers the advantage of a short reaction time and high yields .
Another approach involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines. This method includes a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production of 1,4-oxazepine derivatives may involve large-scale cyclocondensation reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and copper catalysis can be scaled up for industrial applications, providing efficient and cost-effective production methods .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepine derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce functional groups such as carbonyl or hydroxyl groups into the oxazepine ring.
Reduction: Reduction reactions can convert oxazepine derivatives into their corresponding reduced forms, such as dihydro- or tetrahydro-oxazepines.
Substitution: Substitution reactions can introduce different substituents onto the oxazepine ring, modifying its chemical and pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts such as palladium on carbon (Pd/C) or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,4-oxazepine derivatives can yield carbonyl-containing compounds, while reduction can produce dihydro- or tetrahydro-oxazepines .
Scientific Research Applications
1,4-Oxazepine derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as building blocks for the development of new materials.
Biology: Oxazepine derivatives have been studied for their potential as enzyme inhibitors and as tools for probing biological pathways.
Medicine: Many 1,4-oxazepine derivatives exhibit pharmacological activities such as antidepressant, antipsychotic, and analgesic effects.
Mechanism of Action
The mechanism of action of 1,4-oxazepine derivatives depends on their specific chemical structure and the biological target they interact with. For example, some oxazepine derivatives act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. Others may interact with receptors or ion channels, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Known for its antidepressant and antipsychotic activities.
Benzodiazepines: Widely used as anxiolytics and hypnotics.
Thiazepines: Exhibit various pharmacological activities, including antipsychotic and anticonvulsant effects.
Uniqueness
1,4-Oxazepine, 7-ethoxyhexahydro-4-methyl-5-phenyl- stands out due to its unique combination of substituents, which can impart distinct chemical and pharmacological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for drug development and other scientific research applications .
Properties
CAS No. |
61710-06-3 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
7-ethoxy-4-methyl-5-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C14H21NO2/c1-3-16-14-11-13(15(2)9-10-17-14)12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3 |
InChI Key |
KBBHQWQPKWBEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(N(CCO1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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